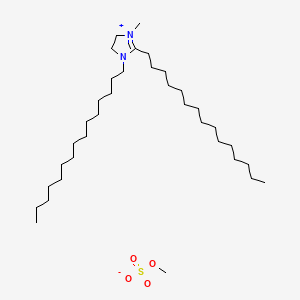
1-Methyl-2,3-di(pentadecyl)-4,5-dihydroimidazol-1-ium; methyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazolium compounds, 2-C13-17-alkyl-1-(2-C14-18 amidoethyl)-4,5-dihydro-3-methyl, Me sulfates are a class of organic compounds characterized by the presence of an imidazolium ring. These compounds are known for their surfactant properties and are used in various industrial applications due to their ability to reduce surface tension and enhance the solubility of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazolium compounds, 2-C13-17-alkyl-1-(2-C14-18 amidoethyl)-4,5-dihydro-3-methyl, Me sulfates typically involves the alkylation of imidazole with long-chain alkyl halides. The reaction is carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrogen halide formed during the reaction. The resulting alkylated imidazole is then quaternized with methyl sulfate to form the final imidazolium compound.
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the reaction rate and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Imidazolium compounds, 2-C13-17-alkyl-1-(2-C14-18 amidoethyl)-4,5-dihydro-3-methyl, Me sulfates undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form imidazolium N-oxides.
Reduction: Reduction reactions can convert the imidazolium ring to an imidazoline ring.
Substitution: Nucleophilic substitution reactions can occur at the alkyl chains or the imidazolium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Imidazolium N-oxides.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazolium compounds depending on the nucleophile used.
Scientific Research Applications
Imidazolium compounds, 2-C13-17-alkyl-1-(2-C14-18 amidoethyl)-4,5-dihydro-3-methyl, Me sulfates have a wide range of applications in scientific research:
Chemistry: Used as ionic liquids and catalysts in various organic reactions.
Biology: Employed as antimicrobial agents due to their ability to disrupt microbial cell membranes.
Medicine: Investigated for their potential use in drug delivery systems and as therapeutic agents.
Industry: Utilized as surfactants in detergents, emulsifiers in cosmetics, and dispersants in paints and coatings.
Mechanism of Action
The mechanism of action of imidazolium compounds, 2-C13-17-alkyl-1-(2-C14-18 amidoethyl)-4,5-dihydro-3-methyl, Me sulfates involves their interaction with biological membranes. The long alkyl chains insert into the lipid bilayer, disrupting the membrane structure and leading to cell lysis. In addition, the imidazolium ring can interact with various molecular targets, such as enzymes and receptors, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Imidazolium compounds with different alkyl chain lengths: These compounds have similar properties but may differ in their solubility and surfactant efficiency.
Pyridinium compounds: Another class of quaternary ammonium compounds with similar surfactant properties but different chemical structures.
Quaternary ammonium compounds: A broader category that includes imidazolium and pyridinium compounds, known for their antimicrobial and surfactant properties.
Uniqueness
Imidazolium compounds, 2-C13-17-alkyl-1-(2-C14-18 amidoethyl)-4,5-dihydro-3-methyl, Me sulfates are unique due to their specific combination of alkyl chain lengths and the presence of an amidoethyl group. This unique structure enhances their surfactant properties and makes them particularly effective in disrupting microbial cell membranes.
Properties
CAS No. |
72623-82-6 |
|---|---|
Molecular Formula |
C35H72N2O4S |
Molecular Weight |
617.0 g/mol |
IUPAC Name |
1-methyl-2,3-di(pentadecyl)-4,5-dihydroimidazol-1-ium;methyl sulfate |
InChI |
InChI=1S/C34H69N2.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-34-35(3)32-33-36(34)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h4-33H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
STAQPTVUGDKIIU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=[N+](CCN1CCCCCCCCCCCCCCC)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


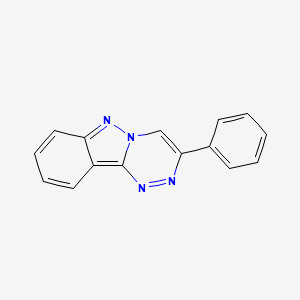
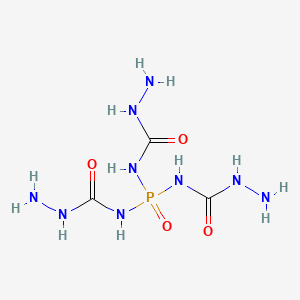
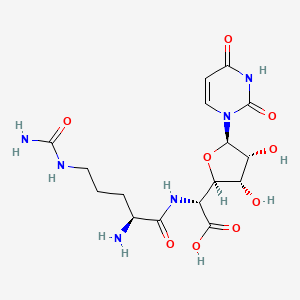
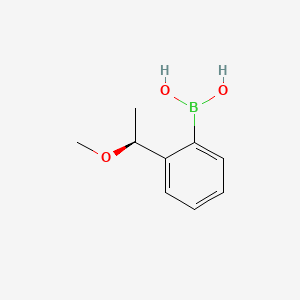
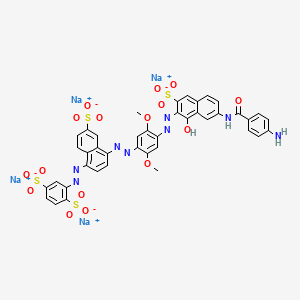


![6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194467.png)

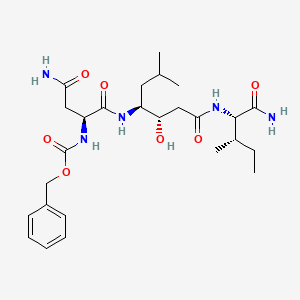
![2-Bromo-1-[4-(phenylsulfonyl)phenyl]ethanone](/img/structure/B15194493.png)



